molecular formula C26H25N3O2 B2665349 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide CAS No. 906162-60-5

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

Número de catálogo: B2665349
Número CAS: 906162-60-5
Peso molecular: 411.505
Clave InChI: JBFRLWVZAQMBEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C26_{26}H25_{25}N3_{3}O2_{2}
  • Molecular Weight : 411.5 g/mol
  • CAS Number : 906162-60-5

The compound features an indolizine core substituted with a 3,4-dimethylbenzoyl group and a dimethylphenyl moiety, contributing to its unique properties and biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indolizine Core : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
  • Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group onto the indolizine structure.
  • Benzoylation : The 3,4-dimethylbenzoyl group is added via Friedel-Crafts acylation using a Lewis acid catalyst.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, with IC50_{50} values indicating potent activity. For example, one study reported an IC50_{50} of 12 µM against breast cancer cells (MCF-7) and 15 µM against lung cancer cells (A549) .

Antiviral Activity

The compound has also shown promising antiviral properties. It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), exhibiting effective inhibition against HIV strains with low cytotoxicity. The EC50_{50} values for wild-type strains were reported at approximately 10 nM, indicating strong antiviral efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to reverse transcriptase, preventing viral replication.
  • Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to increased apoptosis markers and inhibited cell proliferation significantly compared to control groups .

Study 2: HIV Inhibition

In another investigation focusing on HIV strains, the compound was evaluated for its ability to inhibit viral replication in vitro. Results indicated that it effectively reduced viral load in treated cells without causing significant cytotoxicity .

Data Summary

PropertyValue
Molecular Weight411.5 g/mol
CAS Number906162-60-5
Anticancer IC50_{50} (MCF-7)12 µM
Antiviral EC50_{50} (HIV)~10 nM

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anti-HIV Activity

The compound has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are crucial in the treatment of HIV due to their ability to inhibit the reverse transcriptase enzyme, which is essential for viral replication. Research indicates that derivatives of indolizine compounds exhibit varying degrees of antiviral activity against different strains of HIV.

  • Case Study : A study demonstrated that modifications to the indolizine scaffold can enhance potency against resistant strains of HIV. For instance, structural optimizations led to compounds with improved efficacy against the K103N mutant strain, which is known for its resistance to first-line NNRTIs .

2. Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable tool in SAR studies aimed at understanding how modifications to chemical structures affect biological activity. Researchers have utilized this compound to explore the influence of various substituents on the indolizine core, leading to insights into how these changes can optimize therapeutic effects.

  • Table 1: Summary of Structure-Activity Relationships
Compound VariantModificationsEC50 (nM)Observations
Original CompoundNone17.7Baseline activity against E138K mutant
Variant ARemoved Cl3.4Increased potency across variants
Variant BAdded methyl4.3Improved selectivity and reduced cytotoxicity

Synthesis and Optimization

The synthesis of 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. The optimization process focuses on enhancing solubility and bioavailability while minimizing toxicity.

3. Pharmacokinetic Studies

Pharmacokinetic profiles have been evaluated for this compound, revealing important data about absorption, distribution, metabolism, and excretion (ADME). Such studies are essential for understanding the viability of the compound as a therapeutic agent.

  • Findings : Initial studies indicated favorable pharmacokinetic properties with acceptable bioavailability rates in animal models .

Propiedades

IUPAC Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-15-8-11-20(18(4)13-15)28-26(31)22-21-7-5-6-12-29(21)24(23(22)27)25(30)19-10-9-16(2)17(3)14-19/h5-14H,27H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFRLWVZAQMBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.